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Compound of Interest

Compound Name: Disodium cocoamphodipropionate

Cat. No.: B1235945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disodium Cocoamphodipropionate is a versatile amphoteric surfactant derived from coconut

oil, widely utilized in personal care products and industrial applications.[1][2] Its appeal lies in

its mildness, excellent foaming properties, and stability over a broad pH range.[3][4] A thorough

understanding of its molecular structure through spectroscopic analysis is crucial for

formulation development, quality control, and safety assessment. This technical guide provides

an in-depth overview of the spectroscopic characterization of Disodium
Cocoamphodipropionate, including detailed experimental protocols and data interpretation.

Molecular Structure and Spectroscopic Overview
Disodium Cocoamphodipropionate is primarily an imidazoline-derived surfactant.[1] The

"coco" designation indicates that the lipophilic portion is a mixture of fatty acid chains derived

from coconut oil, with the most common being lauric acid (C12), myristic acid (C14), and

palmitic acid (C16). This inherent variability in the alkyl chain length will be reflected in the

spectroscopic data.

The general workflow for the spectroscopic characterization of Disodium
Cocoamphodipropionate involves sample preparation, acquisition of spectra using various

techniques, and subsequent data analysis and interpretation.
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Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of

Disodium Cocoamphodipropionate in solution.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the types and connectivity of hydrogen atoms in

the molecule.

Experimental Protocol:

Instrument: 400 MHz NMR Spectrometer
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Sample Preparation: 10-20 mg of purified Disodium Cocoamphodipropionate is dissolved

in 0.5-0.7 mL of deuterium oxide (D₂O). A small amount of a reference standard, such as 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), may be added for chemical shift

calibration (δ 0.00 ppm).

Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

Data Interpretation and Tabulation:

Due to the complexity of the commercial mixture, the ¹H NMR spectrum will exhibit broad

signals. The following table summarizes the expected chemical shift regions for the key

protons.

Chemical Shift (δ, ppm) Assignment Multiplicity

~0.8-0.9
Terminal methyl (-CH₃) of alkyl

chains
Triplet

~1.2-1.4
Methylene (-CH₂-)n of alkyl

chains
Broad singlet

~2.2-2.5
Methylene alpha to carbonyl (-

CH₂-C=O)
Multiplet

~2.5-3.5
Methylene groups of the

hydrophilic head
Multiplet

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within

the molecule.
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Experimental Protocol:

Instrument: 100 MHz ¹³C NMR Spectrometer

Sample Preparation: As described for ¹H NMR.

Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: 1024-4096 scans due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Interpretation and Tabulation:

The ¹³C NMR spectrum will show signals corresponding to the alkyl chain carbons and the

carbons of the hydrophilic head group.

Chemical Shift (δ, ppm) Assignment

~14 Terminal methyl (-CH₃) of alkyl chains

~22-34 Methylene (-CH₂-)n of alkyl chains

~40-60 Methylene carbons of the hydrophilic head

~170-180 Carbonyl carbons (-C=O)

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in Disodium
Cocoamphodipropionate based on their characteristic vibrational frequencies.

Experimental Protocol:

Instrument: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation: A small amount of the liquid sample is placed directly on the ATR

crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Interpretation and Tabulation:

The FT-IR spectrum will display absorption bands characteristic of the functional groups in the

molecule.

Wavenumber (cm⁻¹) Assignment Intensity

~3300-3500
O-H stretching (from residual

water)
Broad

~2850-2960 C-H stretching of alkyl chains Strong

~1730-1750
C=O stretching of the

carboxylate group
Strong

~1560-1640
C=N stretching of the

imidazoline ring (if present)
Medium

~1465
C-H bending of methylene

groups
Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the components of the Disodium Cocoamphodipropionate mixture. Electrospray ionization

(ESI) is a suitable technique for analyzing these non-volatile, ionic surfactants.

Experimental Protocol:
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Instrument: Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an ESI source.

Sample Preparation: The sample is diluted in a suitable solvent system, such as a mixture of

water and acetonitrile with a small amount of formic acid or ammonium acetate to promote

ionization.

Acquisition Parameters:

Ionization Mode: Positive or negative ion mode.

Mass Range: m/z 100-1000.

Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V.

Data Interpretation and Tabulation:

The mass spectrum will show a series of peaks corresponding to the different alkyl chain

lengths present in the "coco" moiety. In positive ion mode, protonated molecules [M+H]⁺ or

sodiated molecules [M+Na]⁺ are typically observed.

m/z (for [M+H]⁺) Corresponding Alkyl Chain

Varies C8 (Caprylyl)

Varies C10 (Capryl)

Varies C12 (Lauryl)

Varies C14 (Myristyl)

Varies C16 (Palmityl)

Varies C18 (Stearyl)

Note: The exact m/z values will depend on the specific structure of the hydrophilic head group.

Logical Relationships in Spectroscopic Data
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The data from these different spectroscopic techniques are complementary and can be used to

build a comprehensive picture of the molecular structure.
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Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion
The spectroscopic characterization of Disodium Cocoamphodipropionate through NMR, FT-

IR, and mass spectrometry provides a robust analytical framework for its identification, quality

control, and structural elucidation. The inherent heterogeneity of the "coco" alkyl chain

necessitates a multi-technique approach to fully characterize this important surfactant. The

experimental protocols and data interpretation guidelines presented in this technical guide offer

a solid foundation for researchers, scientists, and drug development professionals working with

this and related amphoteric surfactants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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